Diphenoxyphosphanolate

Description

BenchChem offers high-quality Diphenoxyphosphanolate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diphenoxyphosphanolate including the price, delivery time, and more detailed information at info@benchchem.com.

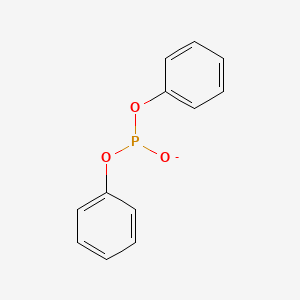

Structure

3D Structure

Propriétés

IUPAC Name |

diphenyl phosphite | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3P/c13-16(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H/q-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUMNEOGIHFCNQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP([O-])OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3P- | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70633743 | |

| Record name | Diphenoxyphosphanolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102-10-3 | |

| Record name | Diphenoxyphosphanolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Diphenyl Hydrogen Phosphite: Structure, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of diphenyl hydrogen phosphite, a versatile organophosphorus compound with significant applications in synthetic chemistry and drug discovery. We will delve into its chemical identity, synthesis, and key roles as a precursor to bioactive molecules, including enzyme inhibitors and pronucleotides.

Core Identity: Unveiling Diphenyl Hydrogen Phosphite

Often referred to by various synonyms, including diphenyl phosphonate, diphenoxyphosphine oxide, or imprecisely as diphenoxyphosphanolate, the compound's correct chemical identity is diphenyl hydrogen phosphite.[1][2][3][4]

CAS Number: 4712-55-4[1][3][4][5][6][7][8][9][10][11]

Molecular Formula: C₁₂H₁₁O₃P[1][3][4][9][12][13]

Molecular Weight: 234.19 g/mol [1][3][5][8][9]

Chemical Structure

Diphenyl hydrogen phosphite possesses a tetrahedral phosphorus center. It is characterized by two phenoxy groups and a hydrogen atom directly bonded to the phosphorus atom, along with a phosphoryl oxygen.[1][2] This P-H bond is a key feature, rendering the molecule reactive in various synthetic transformations.

Caption: Chemical structure of Diphenyl Hydrogen Phosphite.

Physicochemical Properties

A summary of key physicochemical properties is provided in the table below.

| Property | Value | Reference(s) |

| Appearance | Clear, colorless to pale yellow viscous liquid | [1][3][14] |

| Melting Point | 12 °C | [1][4][11] |

| Boiling Point | 218-219 °C at 26 mmHg | [1][3] |

| Density | 1.223 g/mL at 25 °C | [1][3] |

| Refractive Index | n20/D 1.558 | [3] |

Synthesis and Purification

The synthesis of diphenyl hydrogen phosphite can be achieved through several established methods. The choice of method often depends on the desired scale and purity.

Synthesis from Phosphorus Trichloride and Phenol

A common industrial method involves the reaction of phosphorus trichloride with phenol.[11][15] This method requires careful control of stoichiometry and reaction conditions to minimize the formation of byproducts such as triphenyl phosphite.

Experimental Protocol:

-

To a reaction vessel purged with an inert gas (e.g., nitrogen), add phenol.

-

With stirring, slowly add phosphorus trichloride to the phenol, maintaining the temperature at 20-30 °C.

-

After the addition is complete, gradually heat the mixture to 100-140 °C and maintain for 0.5-8 hours to drive the reaction to completion and remove the hydrogen chloride byproduct.[15]

-

The crude product can be purified by vacuum distillation.

Synthesis from Triphenyl Phosphite and Phosphorous Acid

An alternative route involves the reaction of triphenyl phosphite with phosphorous acid.[16] This method can provide a high yield of diphenyl hydrogen phosphite without the formation of corrosive HCl gas.

Experimental Protocol:

-

Combine triphenyl phosphite and phosphorous acid in a reaction flask equipped with a stirrer and thermometer.

-

Gradually heat the mixture with stirring. The reactants will form a homogenous solution at approximately 55 °C.[16]

-

Continue heating to around 160 °C and hold for approximately one hour.[16]

-

The product is typically of high purity and may not require further purification.

Purification Insights

For laboratory-scale purification, if residual acidic impurities are present, an aqueous wash with a mild base can be employed, followed by extraction and drying of the organic phase.[17] For removal of unreacted phenol, vacuum distillation is effective.[2]

Applications in Drug Development

The true value of diphenyl hydrogen phosphite in the pharmaceutical sciences lies in its utility as a versatile building block for more complex molecules with therapeutic potential.

Synthesis of α-Aminophosphonates via the Kabachnik-Fields Reaction

The Kabachnik-Fields reaction is a three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a hydrophosphoryl compound like diphenyl hydrogen phosphite to yield α-aminophosphonates.[18][19][20][21] These products are of significant interest as they are structural analogues of α-amino acids and can act as enzyme inhibitors.[20]

Caption: The Kabachnik-Fields three-component reaction.

Causality in Experimental Choice: The selection of diphenyl hydrogen phosphite in this reaction is advantageous due to the reactivity of the P-H bond and the fact that the phenoxy groups can be readily displaced or hydrolyzed in subsequent synthetic steps to generate the phosphonic acid or other esters.

Precursor to Peptidyl Phosphonate Enzyme Inhibitors

Diphenyl phosphonate moieties can serve as "warheads" in mechanism-based inhibitors of serine proteases.[6][12][22] By incorporating a diphenyl phosphonate group into a peptide sequence that is recognized by a target protease, highly specific and potent irreversible inhibitors can be developed.[1][6][12][23]

Mechanism of Action:

The proposed mechanism involves the nucleophilic attack of the active site serine residue of the protease on the electrophilic phosphorus atom of the phosphonate.[12] This results in the formation of a stable, covalent phosphonyl-enzyme adduct, effectively inactivating the enzyme.[12] One of the phenoxy groups acts as a leaving group during this process.[12]

Caption: Mechanism of serine protease inhibition.

Field-Proven Insights: This strategy has been successfully employed to develop inhibitors for enzymes such as dipeptidyl peptidase IV (DPP-IV), a target in type 2 diabetes, and granzymes, which are involved in immune responses.[1][23] The stability of the resulting phosphonyl-enzyme complex often leads to prolonged and sometimes irreversible inhibition.[1][12]

Role in Pronucleotide Synthesis

Diphenyl hydrogen phosphite is a key reagent in H-phosphonate chemistry for the synthesis of nucleoside phosphonates.[24][25][26][27] Nucleoside phosphonates are analogues of nucleoside monophosphates where a methylene group replaces the ester oxygen linking the phosphorus to the 5'-hydroxyl of the nucleoside. This C-P bond is resistant to enzymatic cleavage by esterases, enhancing the metabolic stability of these compounds.[7][28]

However, the negative charge of the phosphonate group hinders cell membrane permeability.[7] To overcome this, prodrug strategies are employed where the phosphonate is masked with lipophilic groups that are cleaved intracellularly to release the active, negatively charged nucleoside phosphonate. Diphenyl hydrogen phosphite is used to introduce the H-phosphonate moiety to the nucleoside, which is a versatile intermediate for further derivatization into these pronucleotides.[5][14][24]

Experimental Insight: The reaction of a protected nucleoside with an excess of diphenyl hydrogen phosphite in pyridine is a common method to generate the corresponding nucleoside H-phosphonate.[14] The electron-withdrawing nature of the two phenyl groups makes the phosphorus atom sufficiently electrophilic for a rapid transesterification with the nucleoside's hydroxyl group.[25]

Spectroscopic Characterization

Confirmation of the structure of diphenyl hydrogen phosphite and its derivatives relies on standard spectroscopic techniques.

-

¹H NMR: The proton directly attached to the phosphorus atom typically appears as a doublet with a large coupling constant (¹JP-H). The aromatic protons of the phenyl groups will be visible in the aromatic region of the spectrum.[8][29]

-

³¹P NMR: A characteristic signal is observed for the phosphorus nucleus, with its chemical shift and coupling to the directly attached proton being diagnostic.[8]

-

¹³C NMR: The spectra will show signals for the aromatic carbons, with those directly attached to the oxygen atom showing coupling to the phosphorus nucleus.[8][9]

-

IR Spectroscopy: A strong P=O stretching band is typically observed, along with a P-H stretching vibration.[30]

-

Mass Spectrometry: The molecular ion peak can be observed, along with characteristic fragmentation patterns.[10][31]

Safety and Handling

Diphenyl hydrogen phosphite is classified as a corrosive and irritant substance. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[2] It is also sensitive to moisture and should be stored under an inert atmosphere to prevent hydrolysis.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.

References

-

W. W. Bachovchin, et al. (1995). Dipeptide-derived diphenyl phosphonate esters: mechanism-based inhibitors of dipeptidyl peptidase IV. PubMed. Available at: [Link]

-

I. Van der Veken, et al. (2003). Rapid Parallel Synthesis of Dipeptide Diphenyl Phosphonate Esters as Inhibitors of Dipeptidyl Peptidases. ACS Publications. Available at: [Link]

-

C. Périgaud, et al. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews. Available at: [Link]

-

M. Sienczyk, et al. (2019). Recent Developments in Peptidyl Diaryl Phoshonates as Inhibitors and Activity-Based Probes for Serine Proteases. PMC. Available at: [Link]

-

S. R. K. Vidad, et al. (2018). Phosphonate prodrugs: an overview and recent advances. PMC. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Water Determines the Products: an Unexpected Brønsted Acid-Catalyzed P-O-R Cleavage of P(III) Esters Selectively Producing P(O)-H Compounds. Available at: [Link]

- Google Patents. (n.d.). US2984680A - Method for preparing diphenyl phosphites.

-

Grokipedia. (n.d.). Diphenylphosphite. Available at: [Link]

-

C. Périgaud, et al. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. PMC. Available at: [Link]

-

J. C. Powers, et al. (2007). Synthesis and Evaluation of Diphenyl Phosphonate Esters as Inhibitors of the Trypsin-like Granzymes A and K and Mast Cell Tryptase. Journal of Medicinal Chemistry. Available at: [Link]

-

Frontiers. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Available at: [Link]

-

Z. Szalai, et al. (2026). Synthesis of phosphonates for pharmaceutical applications. Request PDF. Available at: [Link]

-

PMC. (2022). Editorial: Phosphonate chemistry in drug design and development, Volume II. Available at: [Link]

-

PubChem. (n.d.). Diphenyl phosphite | C12H11O3P | CID 62550. Available at: [Link]

-

J. Stawinski, et al. (2012). H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. PMC. Available at: [Link]

-

Frontiers. (2020). H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. Available at: [Link]

-

Preprints.org. (2025). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Available at: [Link]

-

PubChem. (n.d.). Diphenyl isodecyl phosphite | C22H31O3P | CID 9951488. Available at: [Link]

-

MDPI. (2026). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Available at: [Link]

-

RSC Publishing. (2021). Phosphinate esters as novel warheads for activity-based probes targeting serine proteases. Available at: [Link]

-

NIST WebBook. (n.d.). Phosphonic acid, diphenyl ester - IR Spectrum. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Kabachnik-Fields Reaction. Available at: [Link]

-

NIST WebBook. (n.d.). Phosphonic acid, diphenyl ester - Mass spectrum (electron ionization). Available at: [Link]

-

PMC. (n.d.). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Available at: [Link]

-

PMC. (n.d.). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Available at: [Link]

-

SpringerLink. (n.d.). Di- and Oligonucleotide Synthesis Using H-Phosphonate Chemistry. Available at: [Link]

-

SIELC Technologies. (2023). Diphenyl phosphate. Available at: [Link]

-

PubChem. (n.d.). Diphenyl phosphonate | C12H10O3P+ | CID 6327546. Available at: [Link]

-

Wikipedia. (n.d.). Diphenylphosphite. Available at: [Link]

- Google Patents. (n.d.). CN108358964B - Preparation method of diphenyl phosphite.

-

CAS Common Chemistry. (n.d.). Diphenyl phosphite. Available at: [Link]

-

ResearchGate. (2024). How to remove phosphite?. Available at: [Link]

-

Frontiers. (2020). H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. Available at: [Link]

Sources

- 1. Dipeptide-derived diphenyl phosphonate esters: mechanism-based inhibitors of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent Developments in Peptidyl Diaryl Phoshonates as Inhibitors and Activity-Based Probes for Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Diphenyl phosphite | C12H11O3P | CID 62550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Diphenyl phosphonate | C12H10O3P+ | CID 6327546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Diphenylphosphite - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemscene.com [chemscene.com]

- 14. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CN108358964B - Preparation method of diphenyl phosphite - Google Patents [patents.google.com]

- 16. US2984680A - Method for preparing diphenyl phosphites - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. preprints.org [preprints.org]

- 19. mdpi.com [mdpi.com]

- 20. Kabachnik-Fields Reaction [organic-chemistry.org]

- 21. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Phosphinate esters as novel warheads for activity-based probes targeting serine proteases - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00117E [pubs.rsc.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Frontiers | H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides [frontiersin.org]

- 26. Di- and Oligonucleotide Synthesis Using H-Phosphonate Chemistry | Springer Nature Experiments [experiments.springernature.com]

- 27. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 28. Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC [pmc.ncbi.nlm.nih.gov]

- 29. DIPHENYL PHOSPHITE(4712-55-4) 1H NMR spectrum [chemicalbook.com]

- 30. Phosphonic acid, diphenyl ester [webbook.nist.gov]

- 31. Phosphonic acid, diphenyl ester [webbook.nist.gov]

Physical properties of Diphenoxyphosphanolate for synthesis

Title: Advanced Synthesis with Diphenoxyphosphanolate Species: A Technical Guide to Diphenyl Phosphonate Reactivity

Executive Summary & Nomenclature Clarification

Diphenoxyphosphanolate refers to the active anionic species derived from Diphenyl Phosphonate (also known as Diphenyl Phosphite). While the neutral precursor exists predominantly in the pentavalent P(V) form, the reactive "phosphanolate" (P(III) anion) is generated in situ via deprotonation.

This species is a cornerstone in organophosphorus synthesis, serving as a critical nucleophile for constructing C–P bonds (Pudovik/Kabachnik–Fields reactions) and as an activating agent in peptide coupling. This guide details the physical properties of the stable precursor, the mechanics of anion generation, and high-fidelity protocols for drug discovery applications.

Physical Properties of the Precursor (Diphenyl Phosphonate)

The "diphenoxyphosphanolate" anion is transient. Therefore, synthesis planning relies on the physical characteristics of its stable precursor, Diphenyl Phosphonate.

| Property | Value | Context for Synthesis |

| IUPAC Name | Diphenyl phosphonate | often referred to as Diphenyl phosphite |

| CAS Number | 4712-55-4 | Essential for procurement verification |

| Molecular Formula | MW: 234.19 g/mol | |

| Appearance | Clear, colorless to pale yellow liquid | Darkening indicates phenol decomposition |

| Density | 1.223 g/mL (at 25 °C) | Viscous; requires precise volumetric dispensing |

| Boiling Point | 218–219 °C (at 26 mmHg) | High BP allows high-temp reactions without loss |

| Refractive Index | Purity check standard | |

| Solubility | Soluble in DCM, THF, Toluene, MeCN | Hydrolyzes in water; avoid aqueous bases |

| Acidity ( | ~11–13 (P-H bond) | Deprotonation requires TEA, DIPEA, or NaH |

Mechanistic Core: Tautomerism & Anion Generation

The reactivity of this reagent is governed by the P(O)H

Diagram 1: Tautomerism and Activation Pathway

Caption: The equilibrium shifts toward the active Diphenoxyphosphanolate anion upon treatment with base, enabling nucleophilic attack.

Synthetic Applications in Drug Development

A. The Pudovik Reaction (C-P Bond Formation)

The most common application is the synthesis of

-

Mechanism: The diphenoxyphosphanolate anion attacks the carbonyl carbon of an aldehyde or imine.

-

Why it works: The electron-withdrawing phenoxy groups increase the acidity of the P-H bond compared to dialkyl phosphites, facilitating easier deprotonation and higher reactivity under mild conditions.

B. Peptide Coupling (Activation)

Diphenyl phosphonate is used to activate carboxylic acids, forming a mixed anhydride intermediate that reacts with amines to form amide bonds. This is particularly useful for sterically hindered amino acids where standard carbodiimides (EDC/DCC) fail.

Diagram 2: The Pudovik Reaction Workflow

Caption: Workflow for C-P bond formation. Temperature control is critical to prevent rearrangement side reactions.

Experimental Protocol: Synthesis of -Hydroxyphosphonates

Objective: Synthesis of a protease inhibitor precursor using Diphenoxyphosphanolate generated in situ.

Reagents:

-

Aldehyde (1.0 equiv)

-

Diphenyl Phosphonate (1.1 equiv) [CAS: 4712-55-4][2]

-

Triethylamine (TEA) (0.1 - 1.0 equiv)

-

Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 2-neck round bottom flask under Argon atmosphere.

-

Solvation: Dissolve the Aldehyde (10 mmol) in anhydrous DCM (20 mL).

-

Addition: Add Diphenyl Phosphonate (11 mmol, 2.58 g) via syringe. The solution should remain clear.

-

Activation (Critical Step): Cool the reaction to 0°C. Add TEA dropwise.

-

Note: The reaction is exothermic. A slight yellowing indicates the formation of the phenoxide/phosphanolate species.

-

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 2–4 hours.

-

Monitoring: Use TLC (SiO2, 50% EtOAc/Hexane). The phosphonate spot usually stains strongly with KMnO4.

-

-

Quench & Workup:

-

Quench with 1N HCl (10 mL) to neutralize the base and protonate the alkoxide.

-

Extract with DCM (3 x 15 mL).

-

Wash organic layer with saturated

(to remove phenol byproducts) and Brine.

-

-

Purification: Dry over

, concentrate, and purify via recrystallization (Hexane/EtOAc) or flash chromatography.

Self-Validating Check:

-

NMR: The starting material appears at ~

Safety & Handling

-

Phenol Generation: Hydrolysis or reaction generates phenol, which is toxic and corrosive. All workups must treat the aqueous waste as phenol-contaminated.

-

Moisture Sensitivity: The P-H bond is susceptible to oxidation and hydrolysis. Store under inert gas (Nitrogen/Argon) at 4°C.

-

Toxicity: Organophosphorus compounds are potential acetylcholinesterase inhibitors. Double-gloving and fume hood usage are mandatory.

References

-

PubChem. (2025).[3][2][4][5][6] Diphenyl phosphite - Compound Summary. National Library of Medicine. [Link]

- Pudovik, A. N., & Konovalova, I. V. (1979). Addition of Phosphorus(III) Compounds to Carbonyl Groups. Synthesis. (Classic mechanistic reference for the Pudovik reaction).

-

Kozlowski, H., et al. (2019). A Mechanistic Study on the Tautomerism of H-Phosphonates. MDPI Molecules. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Diphenyl phosphonate | C12H10O3P+ | CID 6327546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diphenyl phosphite 4712-55-4 [sigmaaldrich.com]

- 4. Diphenyl phosphite | C12H11O3P | CID 62550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Diphenyl aminooxyphosphonate | C12H12NO4P | CID 44828816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Diphenyl P-phenylphosphonate | C18H15O3P | CID 76448 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Diphenyl Phosphonate (C12H11O3P): Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This technical guide provides a comprehensive overview of diphenyl phosphonate (CAS No: 4712-55-4), a versatile organophosphorus compound with the chemical formula C12H11O3P. While sometimes referred to by various synonyms, its accepted IUPAC name is diphenyl phosphonate.[1][2] This document details its fundamental physicochemical properties, outlines a standard synthesis protocol with mechanistic insights, and explores its significant applications, particularly as a precursor and reagent in organic synthesis and drug development. Key areas of focus include its role in the formation of α-aminophosphonates and as a crucial building block for serine protease inhibitors. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who utilize or are exploring the applications of phosphorus-based reagents.

Core Compound Identification and Properties

Diphenyl phosphonate, also known as diphenyl phosphite or diphenoxyphosphine oxide, is a key reagent in synthetic chemistry.[1][3][4] Its structure features a central phosphorus atom in the +5 oxidation state, double-bonded to one oxygen and single-bonded to two phenoxy groups and a hydrogen atom. This tautomeric structure, with the hydrogen bonded to phosphorus, is the predominant form.

Physicochemical Data

The essential properties of diphenyl phosphonate are summarized below for quick reference. These values are critical for experimental design, safety considerations, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C12H11O3P | [1][3][5] |

| Molecular Weight | 234.19 g/mol | [1][6][7] |

| CAS Registry Number | 4712-55-4 | [1][4][5] |

| IUPAC Name | Diphenyl Phosphonate | [1][2] |

| Appearance | Clear, colorless to very pale yellow liquid | [2][5] |

| Density | ~1.223 - 1.2268 g/cm³ at 25 °C | [2][6] |

| Melting Point | 12 °C | [2][6] |

| Boiling Point | 218-219 °C at 25-26 mmHg | [6] |

| Refractive Index (n20/D) | ~1.558 | [6] |

Molecular Structure

The tetrahedral geometry of diphenyl phosphonate is fundamental to its reactivity. The P-H bond is a key feature, participating in various addition reactions.

Caption: Chemical structure of Diphenyl Phosphonate.

Synthesis and Analytical Characterization

The synthesis of diphenyl phosphonate is typically achieved through the reaction of phosphorus trichloride (PCl₃) with phenol. This method is efficient and widely used for producing various phosphite analogues.

Synthesis Protocol: Phenolysis of Phosphorus Trichloride

This protocol describes a standard laboratory procedure for the synthesis of diphenyl phosphonate.

Objective: To synthesize diphenyl phosphonate from phenol and phosphorus trichloride.

Materials:

-

Phosphorus trichloride (PCl₃)

-

Phenol (C₆H₅OH)

-

Anhydrous toluene (or other inert solvent)

-

Triethylamine (or other suitable base)

-

Stirring apparatus, dropping funnel, condenser, and nitrogen inlet

Step-by-Step Methodology:

-

Reaction Setup: A three-necked flask is charged with phenol and anhydrous toluene under a nitrogen atmosphere. The flask is cooled in an ice bath.

-

Reagent Addition: Phosphorus trichloride, dissolved in anhydrous toluene, is added dropwise to the stirred phenol solution. The temperature is maintained below 10 °C.

-

Causality Note: The dropwise addition and cooling are crucial to control the exothermic reaction and prevent the formation of triphenyl phosphite as a major byproduct.

-

-

HCl Scavenging: After the addition is complete, triethylamine is added slowly to neutralize the hydrochloric acid (HCl) generated during the reaction. The formation of triethylamine hydrochloride precipitate will be observed.

-

Expertise Insight: The choice of a tertiary amine base like triethylamine is critical. It acts as an effective HCl scavenger without reacting with the phosphorus center, driving the reaction to completion according to Le Châtelier's principle.

-

-

Reaction Completion: The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure completion.

-

Workup: The solid precipitate (triethylamine hydrochloride) is removed by filtration. The filtrate is then concentrated under reduced pressure to remove the solvent.

-

Purification: The crude product is purified by vacuum distillation to yield pure diphenyl phosphonate as a colorless liquid.

Caption: Workflow for the Synthesis of Diphenyl Phosphonate.

Analytical Characterization

Verifying the identity and purity of the synthesized product is paramount. ³¹P NMR spectroscopy is the most definitive technique for characterizing organophosphorus compounds.

-

³¹P NMR Spectroscopy: Diphenyl phosphonate exhibits a characteristic signal in the ³¹P NMR spectrum. Due to the hydrogen atom directly attached to the phosphorus, the signal appears as a doublet. The chemical shift (δ) is typically observed in the range of +1 to +9 ppm, with a large coupling constant (¹J P-H) of approximately 700-800 Hz. The presence of this doublet is a hallmark of H-phosphonate esters.

-

¹H NMR Spectroscopy: The spectrum will show complex multiplets in the aromatic region (δ ~7.0-7.5 ppm) corresponding to the ten protons of the two phenyl groups. A distinct doublet with a large coupling constant (¹J H-P) will also be present for the proton attached to the phosphorus atom.

-

Infrared (IR) Spectroscopy: Key vibrational bands include a strong P=O stretch (around 1250-1280 cm⁻¹) and a P-H stretch (around 2400-2450 cm⁻¹).

Core Applications in Drug Development and Research

Diphenyl phosphonate is not typically an active pharmaceutical ingredient (API) itself but serves as a versatile intermediate and reagent in the synthesis of biologically active molecules.

Synthesis of α-Aminophosphonates

A primary application of diphenyl phosphonate is in the synthesis of α-aminophosphonates, which are structural analogues of α-amino acids. These compounds are of significant interest in medicinal chemistry as they are known to be potent inhibitors of various enzymes, including proteases and peptidases.[8]

The Kabachnik-Fields reaction is a classic one-pot, three-component reaction involving an amine, an aldehyde (or ketone), and diphenyl phosphonate to form an α-aminophosphonate.[9]

Caption: The Kabachnik-Fields Reaction Pathway.

Precursors to Serine Protease Inhibitors

Diphenyl phosphonate esters are widely utilized as mechanism-based irreversible inhibitors of serine proteases.[10][11][12] In drug development, this property is exploited to design highly specific inhibitors for therapeutic targets. For example, dipeptide diphenyl phosphonate esters have been synthesized and evaluated as inhibitors for enzymes like dipeptidyl peptidase IV (DPP-IV), a target in type 2 diabetes, and various granzymes involved in immune responses.[12][13][14]

The inhibitory mechanism involves the phosphonate group acting as a stable mimic of the tetrahedral transition state of peptide bond hydrolysis. The phosphorus center is attacked by the active site serine residue, forming a stable, covalent phosphonyl-enzyme adduct, thereby inactivating the enzyme.

Role in Pronucleotide Synthesis

Diphenyl phosphonate also serves as a phosphonylating agent in the synthesis of H-phosphonate monoesters, which are key intermediates in the production of pronucleotides.[15] Pronucleotides are modified nucleotides designed to overcome the challenges of delivering charged antiviral or anticancer nucleoside analogues into cells. The H-phosphonate chemistry provides a robust pathway to create these therapeutically important molecules.[15]

Safety and Handling

Diphenyl phosphonate is classified as harmful if swallowed and can cause skin and eye irritation.[9] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is sensitive to moisture and should be stored under an inert atmosphere in a cool, dry place.

References

-

Diphenyl phosphite | CAS 4712-55-4 - Veeprho . Veeprho. [Link]

-

Phosphonic acid, diphenyl ester - NIST WebBook . National Institute of Standards and Technology. [Link]

-

Diphenyl phosphite - CAS Common Chemistry . CAS. [Link]

-

Diphenylphosphite - Wikipedia . Wikipedia. [Link]

-

The Synthesis of Diphenyl Phosphonate Analogues of α-Amino Acids as Enzyme Inhibitors . Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

-

Diphenyl phosphonate | C12H10O3P+ | CID 6327546 - PubChem . PubChem. [Link]

-

Rapid parallel synthesis of dipeptide diphenyl phosphonate esters as inhibitors of dipeptidyl peptidases - PubMed . PubMed. [Link]

-

Synthesis and evaluation of diphenyl phosphonate esters as inhibitors of the trypsin-like granzymes A and K and mast cell tryptase - PubMed . PubMed. [Link]

-

Organophosphates as Versatile Substrates in Organic Synthesis - PMC - NIH . National Institutes of Health. [Link]

-

Rapid Parallel Synthesis of Dipeptide Diphenyl Phosphonate Esters as Inhibitors of Dipeptidyl Peptidases - ACS Publications . ACS Publications. [Link]

-

Synthesis and Evaluation of Diphenyl Phosphonate Esters as Inhibitors of the Trypsin-like Granzymes A and K and Mast Cell Tryptase | Journal of Medicinal Chemistry - ACS Publications . ACS Publications. [Link]

-

Electronic Supplementary Information (ESI) Construction of Ar-P bond by Pd-catalyzed oxidative cross-coupling of arylsilanes wit - The Royal Society of Chemistry . The Royal Society of Chemistry. [Link]

-

³¹P NMR spectra: a) diphenyl phosphate 2c, b) menthyl phosphate 4 and... | Download Scientific Diagram - ResearchGate . ResearchGate. [Link]

-

H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides - Frontiers . Frontiers. [Link]

-

Synthesis and Evaluation of Diphenyl Phosphonate Esters as Inhibitors of the Trypsin-like Granzymes A and K and Mast Cell Tryptase | Journal of Medicinal Chemistry - ACS Publications . ACS Publications. [Link]

-

Differentiation of chiral phosphorus enantiomers by P and H NMR spectroscopy using amino acid derivatives as chemical solvating - Chemistry . Tetrahedron. [Link]

-

Dipeptide-derived diphenyl phosphonate esters: mechanism-based inhibitors of dipeptidyl peptidase IV - PubMed . PubMed. [Link]

-

Synthesis and proteinase inhibitory properties of diphenyl phosphonate analogues of aspartic and glutamic acids - PubMed . PubMed. [Link]

-

Phosphonate synthesis by substitution or phosphonylation - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

-

Analysing phosphorus containing compounds using ³¹P Benchtop NMR: R&D and QC case studies - Oxford Instruments . Oxford Instruments. [Link]

-

Quantification of phosphonate drugs by ¹H-³¹P HSQC shows that rats are better models of primate drug exposure than mice - bioRxiv . bioRxiv. [Link]

-

Synthesis of Phosphonate and Thiophosphonate Peptide Analogs as Inhibitors of Carboxypeptidase A. - LSU Scholarly Repository . LSU Digital Commons. [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. Diphenylphosphite - Wikipedia [en.wikipedia.org]

- 3. Phosphonic acid, diphenyl ester [webbook.nist.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Diphenyl phosphonate | CymitQuimica [cymitquimica.com]

- 6. echemi.com [echemi.com]

- 7. Diphenyl Phosphite | 4712-55-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 8. tandfonline.com [tandfonline.com]

- 9. 亚磷酸二苯酯 | Sigma-Aldrich [sigmaaldrich.com]

- 10. Rapid parallel synthesis of dipeptide diphenyl phosphonate esters as inhibitors of dipeptidyl peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Dipeptide-derived diphenyl phosphonate esters: mechanism-based inhibitors of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and evaluation of diphenyl phosphonate esters as inhibitors of the trypsin-like granzymes A and K and mast cell tryptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

Solubility Profiling of Diphenoxyphosphanolate Species in Organic Media

A Technical Guide for Chemical Development & Synthesis

Executive Summary & Chemical Identity[1]

In the context of drug development and organophosphorus synthesis, Diphenoxyphosphanolate refers to the anionic species derived from Diphenyl Phosphite (also known as Diphenyl Hydrogen Phosphite, CAS: 4712-55-4) or, in broader nomenclature usage, the anion of Diphenyl Phosphate (CAS: 838-85-7).

Understanding the solubility profile of this moiety is critical for two primary workflows:

-

Prodrug Synthesis: Using phosphorylating agents to enhance the bioavailability of hydroxyl-bearing APIs (Active Pharmaceutical Ingredients).

-

Catalytic Cycles: Utilizing the species as a ligand or intermediate in palladium-catalyzed cross-couplings or stereoselective transformations.

This guide deconstructs the solubility parameters of the diphenoxyphosphanolate core, contrasting the neutral acid form (lipophilic) with its salt forms (amphiphilic/polar), and provides a validated protocol for solubility determination.

Physicochemical Landscape

The solubility of diphenoxyphosphanolate is governed by the competition between the hydrophobic π-π stacking interactions of the two phenyl rings and the polar, hydrogen-bond-accepting nature of the phosphorus-oxygen core.

Structural Solvation Mechanics

-

The Phenyl "Wings": The two phenoxy groups create a significant lipophilic domain. This facilitates high solubility in chlorinated solvents (DCM, Chloroform) and aromatics (Benzene, Toluene) via London dispersion forces and π-stacking.

-

The Phosphorus Core (P=O / P-O⁻):

-

Neutral Form: Acts as a hydrogen bond acceptor. Soluble in alcohols and polar aprotics.

-

Anionic Form (The "ate"): When deprotonated (e.g., Sodium Diphenoxyphosphanolate), the charge density on the oxygen dramatically increases polarity. This species becomes insoluble in non-polar hydrocarbons (Hexane) but highly soluble in high-dielectric solvents (DMSO, DMF) and moderately soluble in lower alcohols.

-

Solubility Data Matrix

The following table summarizes the solubility behavior of the Neutral Diphenyl Phosphite versus its Sodium Salt (Diphenoxyphosphanolate) at 25°C.

| Solvent Class | Specific Solvent | Neutral Form Solubility | Salt Form (Na+) Solubility | Mechanistic Driver |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Low / Moderate | Lipophilic dispersion dominates neutral form. |

| Polar Aprotic | DMSO | High (>200 mg/mL) | High (>150 mg/mL) | Dipole-dipole interactions; cation solvation. |

| Polar Aprotic | Acetonitrile (MeCN) | High | Moderate | Good balance of polarity and organic character. |

| Protic | Methanol | High | High | Hydrogen bonding stabilizes the anion/core. |

| Aromatic | Toluene | High | Negligible | Lack of cation stabilization in the salt form. |

| Aliphatic | n-Hexane | Low / Insoluble | Insoluble | Lipophobicity of the P-O core excludes solvation. |

| Aqueous | Water (pH 7) | Low (Hydrolyzes) | Moderate | Hydration of the ionic headgroup. |

Critical Note on Stability: Diphenoxyphosphanolate species are moisture-sensitive. In aqueous media, they are prone to hydrolysis, degrading into phenol and phosphorous acid derivatives. All solubility testing should be performed in anhydrous solvents to prevent data skewing by degradation products.

Mechanistic Pathway: Solvation Logic

The following diagram illustrates the decision matrix for solvent selection based on the specific form of the molecule (Neutral vs. Anionic).

Figure 1: Solvation Logic Flow. Selecting the correct solvent system based on the protonation state of the phosphorus species.

Validated Experimental Protocol: Saturation Shake-Flask Method

To generate defensible solubility data for regulatory filing (IND/NDA), a simple visual check is insufficient. The following protocol uses HPLC-UV quantitation with an internal standard to ensure accuracy.

Prerequisites

-

Analytes: Diphenoxyphosphanolate reference standard (>98% purity).

-

Solvents: HPLC-grade, dried over 3Å molecular sieves.

-

Internal Standard (IS): Triphenyl phosphate (structurally similar, non-reactive).

Step-by-Step Workflow

-

Preparation of Supersaturated Solution:

-

Weigh ~50 mg of Diphenoxyphosphanolate into a 4 mL borosilicate vial.

-

Add 1.0 mL of the target solvent (e.g., Acetonitrile).

-

Checkpoint: Ensure undissolved solid remains visible. If fully dissolved, add more solid until saturation is visually confirmed.

-

-

Equilibration (The "Shake"):

-

Place vials in a thermostatic shaker at 25°C ± 0.5°C.

-

Agitate at 200 RPM for 24 hours.

-

Why 24h? This ensures thermodynamic equilibrium is reached, overcoming the "supersaturation" effect common with organophosphates [1].

-

-

Phase Separation:

-

Centrifuge samples at 10,000 RPM for 10 minutes.

-

Critical Step: Filter the supernatant through a 0.22 µm PTFE syringe filter. Do not use Nylon filters as organophosphates may bind non-specifically.

-

-

Quantification (HPLC-UV):

-

Dilute the filtrate 1:100 with the mobile phase.

-

Add Internal Standard (Triphenyl phosphate) to a final concentration of 10 µg/mL.

-

Inject onto a C18 column (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient (50% -> 95% ACN).

-

Detection: UV at 254 nm (Phenyl absorption).

-

Workflow Diagram

Figure 2: Self-validating solubility determination workflow using HPLC-UV.

Applications in Drug Development[2][3]

Prodrug Strategy

Diphenoxyphosphanolate derivatives are often used to append phosphate groups to poorly soluble drugs. The lipophilic phenyl groups allow the reagent to dissolve in organic reaction media (DCM/THF) during synthesis. Once attached, the phenyl groups can be hydrolyzed in vivo (or chemically deprotected) to reveal the highly polar phosphate mono-ester, improving the drug's aqueous solubility [2].

Reaction Engineering

In palladium-catalyzed cross-coupling, the solubility of the phosphite ligand dictates the homogeneity of the catalyst.

-

Scenario: If using a non-polar solvent like Toluene, the neutral Diphenyl Phosphite must be used.

-

Scenario: If the reaction requires a base (generating the anion ), a phase transfer catalyst (e.g., TBAB) or a switch to a polar solvent (DMF) is required to maintain the species in solution.

References

-

NIST Technical Series. (n.d.). Titrations of bases with diphenyl phosphate in some aqueous and nonaqueous solvents. National Institute of Standards and Technology. Retrieved March 1, 2026, from [Link]

-

PubChem. (2026).[1][2] Diphenoxyphosphanolate (Compound CID 23418553).[2] National Library of Medicine. Retrieved March 1, 2026, from [Link]

-

Royal Society of Chemistry. (2022). Mutual solubilities of methyl diphenyl phosphate and some aliphatic hydrocarbons. Journal of the Chemical Society B. Retrieved March 1, 2026, from [Link]

Sources

Technical Guide: Diphenoxyphosphanolate Tautomerism & P-H Bond Activation

This technical guide details the structural dynamics, spectroscopic characterization, and reactivity profiles of the Diphenoxyphosphanolate system—specifically focusing on the tautomeric equilibrium of Diphenyl Phosphonate (Diphenyl Phosphite) and its activation in organophosphorus synthesis.

Subject: Structural Dynamics and Synthetic Utility of Diphenyl Phosphonate [

Executive Summary

The Diphenoxyphosphanolate species represents the anionic, nucleophilic limit of the diphenyl phosphonate system. While the neutral molecule exists predominantly as the tetracoordinate P(V) H-phosphonate [

This guide dissects the P-H bond character, providing evidence-based protocols for its activation. Mastering this tautomerism allows researchers to switch between radical H-atom transfer pathways and ionic nucleophilic substitutions, a critical dichotomy for synthesizing phosphonopeptides and nucleotide prodrugs.

Structural Dynamics: The Tautomeric Equilibrium

The P(V) vs. P(III) Conflict

Diphenyl phosphonate exists in a prototropic tautomeric equilibrium. Unlike carbonyl compounds where enol forms can be significant, the phosphorus-oxygen double bond (

-

Major Tautomer (P(V)): Diphenyl H-phosphonate . Tetrahedral geometry. Characterized by a direct P-H bond.[1] Electrophilic at Phosphorus.

-

Minor Tautomer (P(III)): Diphenyl phosphite . Pyramidal geometry. Characterized by a P-OH moiety.[2] Nucleophilic at Phosphorus.

-

Reactive Intermediate (Anion): Diphenoxyphosphanolate . Formed via deprotonation. Highly nucleophilic.

The phenoxy substituents are electron-withdrawing, which increases the acidity of the P-H bond compared to dialkyl analogues (e.g., diethyl phosphite), making the diphenoxyphosphanolate anion accessible even with mild organic bases like triethylamine or pyridine.

Visualization of the Equilibrium

The following diagram illustrates the base-mediated activation pathway, highlighting the transition from the stable P(V) precursor to the reactive P(III) anion.

Figure 1: The base-promoted shift from the stable H-phosphonate to the nucleophilic diphenoxyphosphanolate anion.

P-H Bond Characterization

Accurate identification of the P-H bond status is prerequisite for reaction monitoring. The P-H bond is a spectroscopic "beacon" that disappears upon successful functionalization.

NMR Spectroscopy Signatures

The P-H bond exhibits a massive scalar coupling constant (

| Nucleus | Parameter | Typical Value for | Interpretation |

| Chemical Shift ( | -2 to +5 ppm | Characteristic of P(V) phosphonates. P(III) species typically resonate downfield (>120 ppm). | |

| Coupling ( | 700 – 750 Hz | The "fingerprint" of the P-H bond. Requires non-decoupled acquisition to observe. | |

| Chemical Shift ( | 7.0 – 8.5 ppm | Often obscured by phenyl protons, but appears as a distinct doublet with large separation ( | |

| Coupling ( | 700 – 750 Hz | Appears as a doublet with legs separated by ~12 ppm on a standard 400 MHz instrument. |

Acidity and Reactivity

-

Acidity (

): The -

Bond Energy: The P-H bond dissociation energy (BDE) is approx. 360 kJ/mol. This is weak enough to undergo radical abstraction (e.g., with AIBN/peroxides) but strong enough to be stable to air oxidation at room temperature.

Experimental Protocols: Activation & Synthesis

The following protocols utilize the diphenoxyphosphanolate intermediate for P-C and P-X bond formation.

Protocol A: The Atherton-Todd Reaction (P-H P-Cl)

This reaction converts the inert P-H bond into a highly reactive phosphorochloridate in situ, enabling coupling with amines or alcohols to form phosphoramidates or triesters.

Mechanism:

-

Deprotonation to Diphenoxyphosphanolate anion.

-

Nucleophilic attack on

(or -

Chloride transfer to Phosphorus.

Step-by-Step Methodology:

-

Preparation: In a flame-dried flask under Argon, dissolve Diphenyl Phosphonate (1.0 equiv) in anhydrous DCM (0.2 M).

-

Activation: Add

(1.1 equiv) or -

Base Addition: Cool to 0°C. Dropwise add Triethylamine (1.1 equiv). Observation: The solution may turn slightly yellow or cloudy due to amine-hydrochloride salt formation.

-

Coupling: Add the nucleophile (e.g., Primary Amine, 1.0 equiv) and stir at RT for 2 hours.

-

Monitoring: Monitor via

NMR. Disappearance of the doublet (

Protocol B: Palladium-Catalyzed Hydrophosphonylation (P-H P-C)

Direct cross-coupling with aryl halides to synthesize aryl phosphonates (drug scaffolds).

Step-by-Step Methodology:

-

Reagents: Combine Aryl Iodide (1.0 equiv), Diphenyl Phosphonate (1.1 equiv), and

(1.5 equiv) in Toluene/THF (1:1). -

Catalyst: Add

(5 mol%) and Xantphos (6 mol%). -

Reaction: Heat to 80-100°C for 12 hours under inert atmosphere.

-

Workup: Filter through Celite to remove inorganic salts.

-

Note: The base (

) generates the diphenoxyphosphanolate anion, which undergoes transmetallation with the Aryl-Pd-I complex.

Reactivity Workflow Diagram

This diagram maps the decision logic for selecting the activation mode based on the target bond.

Figure 2: Strategic selection of activation pathways for Diphenyl Phosphonate.

Applications in Drug Development

The diphenoxyphosphanolate moiety serves as a critical "warhead" precursor in prodrug design.

-

Prodrug Masking: The phenoxy groups are lipophilic, improving cellular permeability. Once inside the cell, esterases cleave the P-O-Ph bonds, releasing the active phosphonic acid.

-

Peptidomimetics: Diphenyl phosphonates react with imines (Kabachnik-Fields reaction) to form

-aminophosphonates, which act as transition-state analogues for peptide hydrolysis, inhibiting metalloproteases.

Critical Safety Note

Diphenyl phosphonate hydrolyzes slowly in moist air to form phenol and phosphorous acid. Phenol is toxic and corrosive. Always handle these reagents in a fume hood and store under inert gas.

References

- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 7th Ed., Wiley, 2005. (Standard reference for coupling constants).

-

Kozlowski, H., et al. "Metallodrugs and their specificity." Journal of Inorganic Biochemistry, 2009. Link

-

Montchamp, J. L. "Organophosphorus Synthesis: The P-H Bond as a Handle." Journal of Organometallic Chemistry, 2005. Link

-

Atherton, F. R., & Todd, A. R. "Studies on phosphorylation. Part III. The reaction of dialkyl phosphites with polyhalogen compounds." Journal of the Chemical Society, 1947. Link

-

Kalek, M., et al. "Mechanistic Studies on the Atherton-Todd Reaction." Journal of the American Chemical Society, 2018. Link

Sources

Navigating the Chemistry of Organophosphorus Compounds: A Technical Guide to the Safe Handling of Diphenyl Phosphonate

An Important Note on Chemical Nomenclature: Initial searches for "Diphenoxyphosphanolate" did not yield a recognized chemical entity in standard databases. This guide will therefore focus on a closely related and well-documented compound, Diphenyl Phosphonate (CAS No. 4712-55-4), also known as Diphenyl Phosphite. The principles and procedures outlined herein provide a robust framework for handling similar organophosphorus reagents.

This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a deeper, scientifically-grounded understanding of why certain precautions are necessary. By synthesizing technical data with practical, field-tested insights, this document aims to foster a culture of safety and precision in the laboratory.

Section 1: Chemical Identity and Hazard Profile

Diphenyl phosphonate is a versatile organophosphorus compound frequently employed in organic synthesis. Its reactivity, however, necessitates a thorough understanding of its hazard profile.

1.1. Physicochemical Properties

A clear understanding of a substance's physical properties is the foundation of safe handling, informing everything from storage to spill response.

| Property | Value | Source |

| CAS Number | 4712-55-4 | [1] |

| Molecular Formula | C₁₂H₁₁O₃P | [1] |

| Molecular Weight | 234.19 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 218-219 °C at 26 mmHg | |

| Melting Point | 12 °C | |

| Density | 1.223 g/mL at 25 °C | |

| Vapor Pressure | 5 mmHg at 140 °C | |

| Flash Point | 176 °C (348.8 °F) - closed cup |

1.2. GHS Hazard Classification and Rationale

The Globally Harmonized System (GHS) provides a universal language for chemical hazards. Diphenyl phosphonate is classified as follows, and understanding the "why" behind each classification is critical for risk assessment.

-

Acute Toxicity, Oral (Category 4): This classification indicates that the substance can be harmful if swallowed. Organophosphorus compounds can vary widely in toxicity, but ingestion can lead to systemic effects.

-

Skin Irritation (Category 2): This is due to the compound's ability to cause inflammation and damage upon contact with the skin.

-

Serious Eye Damage (Category 1): This is a critical hazard. The compound can cause irreversible damage to the cornea or other parts of the eye. This necessitates stringent eye protection.

-

Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System: Inhalation of vapors or aerosols may cause respiratory irritation.[1]

The following DOT script visualizes the logical flow from hazard classification to the required personal protective equipment (PPE).

Caption: Hazard classification dictates necessary PPE.

Section 2: Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is non-negotiable. These procedures are designed to minimize exposure and maintain the chemical's integrity.

2.1. Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense is to engineer out the hazard.

-

Ventilation: All manipulations of diphenyl phosphonate should be conducted in a certified chemical fume hood to prevent the accumulation of vapors.[1]

-

Eye/Face Protection: Due to the severe eye damage risk, chemical safety goggles are mandatory. A face shield should also be worn when handling larger quantities or during procedures with a high splash potential.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[2] Contaminated clothing must be removed immediately and washed before reuse.[3]

-

Respiratory Protection: If working outside of a fume hood or if aerosol generation is possible, a NIOSH-approved respirator with appropriate cartridges (e.g., for organic vapors) is required.[1]

2.2. Storage Requirements

Improper storage can lead to degradation, pressure build-up, or reaction with incompatible materials.

-

Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight.[4]

-

Container: Keep containers tightly closed and sealed.[4]

-

Incompatibilities: Segregate from strong oxidizing agents, acids, and bases.[3][5] Contact with these substances can lead to vigorous, exothermic reactions.

Section 3: Emergency Procedures and First Aid

Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be familiar with these procedures before beginning work.

3.1. Exposure Response Protocol

The following flowchart outlines the immediate actions required following an exposure.

Caption: Immediate response workflow for accidental exposure.

Detailed First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Consult a physician immediately.[1]

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove all contaminated clothing. Consult a physician.[1]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Immediate medical attention is required.[1]

-

Ingestion: NEVER give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]

3.2. Accidental Release Measures

A swift and correct response to a spill is crucial to prevent wider contamination and exposure.

Step-by-Step Spill Cleanup Protocol:

-

Evacuate: Evacuate non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

PPE: Don appropriate PPE, including respiratory protection, chemical goggles, a face shield, and chemical-resistant gloves.

-

Containment: For liquid spills, use an inert absorbent material like sand, silica gel, or a universal binder.[5] Do not use combustible materials like sawdust.

-

Collection: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled, and closed container for disposal.[1][3] Avoid creating dust.

-

Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

-

Disposal: Dispose of the waste container and any contaminated materials according to institutional and local environmental regulations. Do not let the product enter drains.[1]

Section 4: Stability and Reactivity

Understanding the chemical's stability is vital for preventing hazardous reactions.

-

Stability: The product is stable under recommended storage conditions.[3][5]

-

Conditions to Avoid: Incompatible products and excess heat.[3][5]

-

Incompatible Materials: Strong oxidizing agents, acids, and bases.[3][5]

-

Hazardous Decomposition Products: Upon thermal decomposition, diphenyl phosphonate can release irritating gases and toxic fumes, including carbon monoxide, carbon dioxide, and oxides of phosphorus.[3][4]

Section 5: Toxicological and Ecological Information

While comprehensive human toxicological data is often limited, the available information underscores the need for caution.

5.1. Toxicological Summary

-

Acute Effects: As previously noted, the primary acute hazards are harm if swallowed, skin irritation, severe eye damage, and respiratory irritation.

-

Chronic Effects: Data on long-term exposure, carcinogenicity, and reproductive toxicity is largely unavailable.[1][4] In the absence of data, it is prudent to assume that chronic exposure could lead to adverse health effects and to minimize exposure accordingly.

5.2. Ecological Information

-

Aquatic Toxicity: Some related compounds, like diphenyl methylphosphonate, are classified as toxic to aquatic life with long-lasting effects.[6] It is therefore essential to prevent diphenyl phosphonate from entering drains or waterways.

References

-

Capot Chemical, MSDS of Diphenyl phosphonate, [Link]

-

Georganics, SAFETY DATA SHEET - DIETHYL PHENYLPHOSPHONATE, [Link]

Sources

Diphenoxyphosphanolate (Diphenyl Phosphite): An In-Depth Technical Guide on Refractive Index and Density Metrology

Executive Summary & Nomenclature Clarification

In advanced organophosphorus chemistry, diphenoxyphosphanolate (often analyzed in its neutral liquid state as diphenyl phosphite or diphenyl hydrogen phosphonate , CAS: 4712-55-4) serves as a critical reactive intermediate[1]. Widely utilized in Kabachnik-Fields reactions, the synthesis of aminophosphonates, and as a stabilizer for polyvinyl chloride (PVC), its purity is paramount to reaction yields[2],.

For drug development professionals and chemical engineers, macroscopic physical properties—specifically refractive index (

Structural Causality of Optical and Volumetric Properties

As a Senior Application Scientist, I approach physical constants not as arbitrary numbers, but as macroscopic manifestations of molecular architecture.

The Causality of Density (

The Causality of Refractive Index (

Logical relationship between density, refractive index, and polarizability via Lorentz-Lorenz.

Quantitative Data Synthesis

To establish a baseline for quality control, the following table synthesizes the accepted physicochemical parameters of diphenoxyphosphanolate from authoritative chemical databases.

| Physicochemical Property | Value | Environmental Conditions | Primary Source |

| Density ( | [4] | ||

| Density ( | [6] | ||

| Refractive Index ( | [3] | ||

| Boiling Point | [4] | ||

| Melting Point | Standard Pressure | [6] |

Self-Validating Metrology Protocols

Trust in analytical chemistry stems from systems that constantly verify their own accuracy. The following protocols are designed to be self-validating, ensuring that any deviation in equipment performance halts the workflow before bad data is recorded.

Protocol A: High-Precision Density Determination (Oscillating U-Tube)

Causality for Method Choice: Traditional pycnometry is highly susceptible to buoyancy errors and micro-bubble entrapment. An oscillating U-tube densitometer measures the change in the resonant frequency of a borosilicate glass tube, which is strictly a function of the mass (and thus density) of the injected volume.

-

Self-Validating Calibration: Purge the U-tube with dry air. Inject ultra-pure, degassed water at exactly

.-

Validation Gate: If the instrument does not read

, the system is contaminated. Initiate a solvent flush (acetone/ethanol) and dry cycle until the baseline is restored.

-

-

Sample Introduction: Using a Luer-slip syringe, inject

of anhydrous diphenoxyphosphanolate. The injection must be slow to prevent cavitation. -

Thermal Equilibration: Allow the Peltier thermostat to stabilize the sample at

for 5 minutes. -

Measurement & Verification: Record the density. A highly pure batch will yield a value of

[4]. Deviations below

Protocol B: Refractive Index Measurement (Abbe Refractometry)

Causality for Method Choice: The Abbe refractometer directly measures the critical angle of total internal reflection. By utilizing the sodium D-line (

-

Self-Validating Calibration: Place a standard glass calibration test piece (known

) on the main prism using 1-bromonaphthalene as the optical contact liquid.-

Validation Gate: If the reading deviates by more than

, the internal optics are misaligned or the water bath temperature (

-

-

Sample Application: Apply 2-3 drops of diphenoxyphosphanolate to the measuring prism. Close the illuminating prism securely to form a thin capillary film.

-

Optical Alignment: Look through the eyepiece and adjust the dispersion compensator until the color fringes at the light/dark boundary disappear. Align the sharp shadow line exactly with the crosshairs.

-

Measurement: Record the

value. The acceptable specification range is

Self-validating quality control workflow for diphenoxyphosphanolate metrology.

References

-

PubChem, National Institutes of Health. "Diphenyl phosphite | C12H11O3P | CID 62550". Retrieved from:[Link]

-

CAS Common Chemistry, American Chemical Society. "Diphenyl phosphite". Retrieved from:[Link]

-

Wikipedia. "Diphenylphosphite". Retrieved from:[Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Diphenylphosphite - Wikipedia [en.wikipedia.org]

- 3. Diphenyl phosphite, contains varying amounts of phenol and (C6H5O)3P 5 g | Buy Online [thermofisher.com]

- 4. 亜リン酸ジフェニル | Sigma-Aldrich [sigmaaldrich.com]

- 5. Diphenyl phosphite | C12H11O3P | CID 62550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

The Evolution and Application of Diphenoxyphosphanolate Derivatives in Modern Synthetic Chemistry and Drug Discovery

Mechanistic Foundation and Historical Context

The discovery of phosphorus by Hennig Brand in 1669 ignited centuries of chemical exploration, eventually giving rise to the modern era of organophosphorus chemistry. Among the most versatile reagents to emerge from this lineage is Diphenoxyphosphanolate , universally recognized in synthetic literature as diphenyl hydrogen phosphite (DPHP) .

DPHP (

By enabling controlled transesterification, DPHP has become the cornerstone of the H-phosphonate method for oligonucleotide synthesis and the Atherton-Todd coupling utilized in the creation of blockbuster antiviral ProTides.

Quantitative Profiling of Diphenoxyphosphanolate

To successfully deploy DPHP in complex total syntheses, researchers must account for its specific physicochemical and kinetic parameters. The table below summarizes the critical data driving experimental design.

Table 1: Physicochemical and Kinetic Properties of DPHP

| Parameter | Value | Mechanistic Causality in Experimental Design |

| Molecular Formula | Diaryl substitution provides an excellent leaving group (phenoxide) during transesterification. | |

| Monoisotopic Mass | 234.04459 Da | Facilitates precise mass spectrometry (LC-MS) tracking of the phosphitylation intermediate. |

| Boiling Point | 218–219 °C (at 26 mmHg) | High boiling point necessitates liquid-liquid extraction rather than distillation for purification. |

| Tautomeric State | The dominant P=O form provides shelf stability; the minor P(III) form drives nucleophilic attack. | |

| Hydrolytic Stability | Moisture-sensitive | Rapidly hydrolyzes to phenyl H-phosphonate in water, mandating strict anhydrous handling. |

Breakthrough Application: The H-Phosphonate Method in Oligonucleotide Synthesis

Historically, chemical oligonucleotide synthesis relied on phosphodiester and phosphotriester approaches, which suffered from slow coupling rates and complex protection strategies. The introduction of the H-phosphonate method revolutionized the field. Contrary to early methods, modern H-phosphonate monomers are prepared via transesterification of 5'-O-protected nucleosides with DPHP, followed by mild aqueous hydrolysis (2)[2].

The primary advantage of this method is that the internucleotide H-phosphonate linkages are stable to the synthesis cycle. Oxidation to the final P(V) phosphodiester—or sulfurization to a phosphorothioate—is deferred until the entire chain is assembled, drastically reducing cycle times and improving yields.

Caption: H-Phosphonate Oligonucleotide Synthesis Cycle using DPHP-derived monomers.

Protocol 1: Synthesis of Nucleoside 3'-H-Phosphonates

This self-validating protocol details the transesterification of a nucleoside using DPHP.

-

Preparation: Dry the 5'-O-protected nucleoside (1.0 mmol) by co-evaporation with anhydrous pyridine (3 × 5 mL) to remove trace water, which would prematurely hydrolyze the DPHP.

-

Reaction: Dissolve the nucleoside in 5 mL of anhydrous pyridine. Add DPHP (7.0 mmol, ~1.34 mL) in one rapid portion under an argon atmosphere. Stir for 15 minutes at room temperature.

-

Causality: A 7-fold excess of DPHP is strictly necessary to prevent the formation of symmetrical dinucleoside H-phosphonate diesters, which occur if the highly reactive intermediate reacts with another molecule of the starting nucleoside (3)[3]. Pyridine acts as both solvent and base, neutralizing the phenol byproduct and preventing acid-catalyzed depurination.

-

-

Quenching & Extraction: Evaporate the solvent using a rotary evaporator. Partition the resulting oil between dichloromethane (20 mL) and 5% aqueous sodium bicarbonate (20 mL). Extract the organic phase twice more with 5%

.-

Causality: The mild basic extraction selectively hydrolyzes unreacted DPHP into water-soluble phenyl H-phosphonate and phenol, pulling them into the aqueous layer while leaving the charged, stable nucleoside 3'-H-phosphonate monoester in the organic layer.

-

-

Validation Checkpoint:

-

TLC (Silica, 9:1

/MeOH): Confirm the disappearance of the starting nucleoside and the appearance of a baseline spot (the charged monoester). -

NMR: Confirm the presence of a doublet at ~ +4.0 to +8.0 ppm with a large one-bond phosphorus-hydrogen coupling constant (

-

Advancing Antiviral Therapeutics: ProTide Technology

Nucleoside analogues are potent antivirals, but their efficacy is often bottlenecked by the first intracellular phosphorylation step. ProTide (Prodrug nucleotide) technology bypasses this by delivering a masked monophosphate directly into the cell. DPHP is instrumental in synthesizing these aryloxyphosphoramidate prodrugs.

For instance, in the synthesis of ribavirin or adefovir prodrugs, the nucleoside is reacted with DPHP in pyridine to form a nucleoside phosphite phenyl ester. Subsequent treatment with carbon tetrachloride (

Caption: Intracellular activation pathway of aryloxyphosphoramidate prodrugs.

Protocol 2: Synthesis of Aryloxyphosphoramidate Prodrugs (Atherton-Todd Approach)

This protocol utilizes DPHP to install the phosphoramidate center without isolating unstable chlorophosphates.

-

Phosphite Ester Formation: Dissolve the protected nucleoside (1.0 mmol) in anhydrous pyridine (10 mL). Add DPHP (1.5 mmol) dropwise at 0 °C. Stir for 2 hours.

-

Causality: Using 1.5 equivalents of DPHP ensures complete conversion to the nucleoside phosphite phenyl ester while minimizing side reactions.

-

-

In Situ Oxidation & Coupling: To the reaction mixture, add anhydrous

(5.0 mmol), followed immediately by L-alanine methyl ester hydrochloride (2.0 mmol) and triethylamine (5.0 mmol). Stir overnight at room temperature.-

Causality:

acts as a mild halogenating oxidant in the Atherton-Todd reaction, converting the P(III) intermediate into a highly reactive P(V) phosphorochloridate in situ. Triethylamine serves a dual purpose: it liberates the free base of the amino acid ester and scavenges the HCl generated during the substitution, protecting the acid-sensitive glycosidic bond of the nucleoside.

-

-

Validation Checkpoint:

- NMR: Monitor the reaction mixture. The final ProTide will appear as two closely spaced peaks (diastereomers at the chiral phosphorus center) between +3.0 and +5.0 ppm.

-

LC-MS: Confirm the exact mass of the target ProTide, verifying the successful displacement of the chloride by the amino acid ester.

Expanding Horizons: Lipid Synthesis and Industrial Stabilization

Beyond nucleic acids, DPHP has proven robust enough for the synthesis of complex lipids. Recent methodologies utilize DPHP for the phosphorylation of glycerol headgroups to synthesize diastereochemically pure phosphatidylglycerol (PG) probes. By leveraging the H-phosphonate strategy, researchers successfully reduced the synthetic sequence from 11 steps to 7 steps, isolating PG by oxidizing the P(III) H-phosphonate to P(V) and deprotecting the headgroup under acidic conditions (5)[5].

Commercially, the compound's ability to act as a sacrificial antioxidant makes it an invaluable secondary heat stabilizer in the production of polycarbonates, synthetic rubbers, and resins, preventing oxidative degradation during high-temperature processing (1)[1].

Conclusion

Diphenoxyphosphanolate (DPHP) represents a triumph of mechanistic design in organophosphorus chemistry. By exploiting its P(III)/P(V) tautomerism and its capacity for mild transesterification, chemists have bypassed the limitations of traditional oxidative phosphorylations. Whether it is enabling the automated synthesis of antisense oligonucleotides, streamlining the production of blockbuster antiviral ProTides, or mapping lysosomal lipid trafficking, DPHP remains an indispensable tool in the modern drug discovery arsenal.

References

-

"Diphenylphosphite - Grokipedia", Grokipedia,[Link]

-

"Oligonucleotide synthesis chemistry", diyhpluswiki,[Link]

-

"Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs | Chemical Reviews", ACS Publications,[Link]

-

"SYNTHESIS AND EVALUATION OF LABELED PHOSPHATIDYLGLYCEROL PROBES TO ELUCIDATE MECHANISMS BEHIND CHOLESTEROL TRAFFICKING IN NIEMANN-PICK TYPE C DISEASE", Purdue University Research Repository,[Link]

Sources

Methodological & Application

The Application of Diphenoxyphosphinyl- and Diphenoxyphosphoryl-Based Reagents in Modern Peptide Synthesis: A Detailed Guide

In the intricate world of peptide synthesis, the choice of coupling reagent is a critical determinant of success, directly influencing yield, purity, and the stereochemical integrity of the final product.[1] While a plethora of reagents are available, organophosphorus compounds have carved out a significant niche due to their high reactivity and efficiency. This guide provides an in-depth exploration of coupling reagents derived from diphenyl phosphite and diphenylphosphinic chloride, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

The Central Role of Coupling Reagents in Peptide Synthesis

The formation of a peptide bond, a chemically demanding amide linkage between two amino acids, does not occur spontaneously. The core function of a coupling reagent is to activate the C-terminal carboxylic acid of an N-protected amino acid, transforming it into a reactive species that is susceptible to nucleophilic attack by the N-terminal amine of another amino acid.[1][2] This activation must be carefully controlled to proceed rapidly and efficiently, while minimizing undesirable side reactions, most notably racemization of the chiral α-carbon.[2][3]

Over the years, various classes of coupling reagents have been developed, including the historically significant carbodiimides (e.g., DCC, DIC) and the highly efficient phosphonium and aminium/uronium salts (e.g., BOP, HBTU, HATU).[1][2][4] Organophosphorus reagents, the focus of this guide, offer a powerful toolkit for peptide chemists, particularly in cases of sterically hindered couplings.

Diphenylphosphinic Chloride: A Precursor to Potent Mixed Anhydrides

Diphenylphosphinic chloride, (C₆H₅)₂P(O)Cl, serves as a precursor for the in-situ formation of highly reactive diphenylphosphinic carboxylic mixed anhydrides.[5] This method has been critically evaluated for its utility in peptide synthesis.[5]

Mechanism of Action

The activation process with diphenylphosphinic chloride involves the reaction of the N-protected amino acid with the reagent in the presence of a tertiary base. This reaction forms a mixed anhydride, which then readily reacts with the amino component to form the desired peptide bond. The mechanism can be followed using ³¹P NMR spectroscopy to monitor the formation and subsequent aminolysis of the mixed anhydride intermediate.[5]

Figure 1: Mechanism of peptide coupling using diphenylphosphinic chloride.

Protocol for Solution-Phase Peptide Coupling using Diphenylphosphinic Chloride

This protocol is a representative example for the coupling of two amino acid derivatives in solution.

Materials:

-

N-protected amino acid (e.g., Boc-Ala-OH)

-

Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

-

Diphenylphosphinic chloride

-

Tertiary base (e.g., N-methylmorpholine (NMM) or Diisopropylethylamine (DIEA))

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))

Procedure:

-

Dissolve the N-protected amino acid (1.0 equiv.) and the amino acid ester hydrochloride (1.0 equiv.) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add the tertiary base (2.0 equiv.) to the reaction mixture and stir for 10 minutes.

-

Slowly add a solution of diphenylphosphinic chloride (1.0 equiv.) in anhydrous DCM to the mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude peptide by column chromatography or recrystallization.

Diphenyl Phosphite: A Versatile Reagent for Hindered Couplings

Diphenyl phosphite, (C₆H₅O)₂P(O)H, has demonstrated its utility as a coupling reagent, particularly for the synthesis of sterically hindered peptide analogs.[6][7] The reactions are typically carried out under mild conditions, and the products are often easily isolated.[7]

Mechanistic Considerations

The use of diphenyl phosphite in the presence of a tertiary amine, such as pyridine, is thought to proceed via the formation of N-phosphonium salts of pyridine.[6] These intermediates then activate the carboxylic acid, facilitating the subsequent nucleophilic attack by the amine component.

Figure 2: General experimental workflow for peptide coupling with diphenyl phosphite.

Protocol for Solid-Phase Peptide Synthesis (SPPS) using a Diphenylphosphinyl-Based Reagent